molecular formula C5H14ClNOS B13552791 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride

Cat. No.: B13552791
M. Wt: 171.69 g/mol
InChI Key: NSFTYAYNAWZGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride is a chemical compound with a unique structure that includes an aminoethyl group, a sulfanyl group, and a methoxyethane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride typically involves the reaction of 2-methoxyethanol with 2-aminoethanethiol in the presence of a suitable acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H14ClNOS

Molecular Weight

171.69 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)ethanamine;hydrochloride

InChI

InChI=1S/C5H13NOS.ClH/c1-7-3-5-8-4-2-6;/h2-6H2,1H3;1H

InChI Key

NSFTYAYNAWZGJP-UHFFFAOYSA-N

Canonical SMILES

COCCSCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.